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Cat. No.: B1245880 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
Scyphostatin, a natural product isolated from the mycelial extract of the discomycete

Trichopeziza mollissima (SANK 13892), is a potent and specific inhibitor of neutral

sphingomyelinase (N-SMase).[1][2] Its unique chemical architecture and significant biological

activity have made it a compelling target for synthetic chemists and a valuable pharmacological

tool for studying the role of ceramide in cellular signaling pathways, such as those involved in

inflammation and apoptosis.[3] This guide provides a detailed examination of its complex

chemical structure and stereochemistry, supported by quantitative data, experimental

methodologies, and pathway visualizations.

Chemical Structure
Scyphostatin is a complex molecule comprising two main moieties: a highly functionalized

hydrophilic epoxycyclohexenone "head" and a lipophilic tetraenamide "tail".[4][5] The molecular

formula for Scyphostatin is C₂₉H₄₃NO₅.[5][6]

The IUPAC name for Scyphostatin is (2E,4E,6E,12E)-N-[(2S)-1-hydroxy-3-[(1S,2S,6S)-2-

hydroxy-3-oxo-7-oxabicyclo[4.1.0]hept-4-en-2-yl]propan-2-yl]-8,10,12,14-tetramethylhexadeca-

2,4,6,12-tetraenamide.[6]

The structure consists of:
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A Bicyclic Epoxycyclohexenone Core: This hydrophilic portion contains a cyclohexenone ring

fused with an epoxide. It possesses multiple stereocenters, contributing significantly to the

molecule's complexity and biological activity.[5][7]

A Polyunsaturated Fatty Acid Side Chain: This hydrophobic tail is an amide-linked,

tetramethylated, hexadecatetraenoic acid derivative. The geometry of the double bonds and

the stereochemistry of the methyl-bearing carbons are crucial for its interaction with N-

SMase.[8]

Physicochemical and Biological Properties
Scyphostatin's unique structure confers specific physicochemical and biological properties.

The quantitative data available for Scyphostatin are summarized below for clarity and

comparison.

Table 1: Physicochemical Properties of Scyphostatin
Property Value Source

Molecular Formula C₂₉H₄₃NO₅ [5][6]

Molecular Weight 485.7 g/mol [6]

Exact Mass 485.31412347 Da [6]

Appearance Colorless oil [5]

Optical Rotation [α]²⁵D +66.4° (c 0.09 in MeOH) [5]

XLogP3 5.6 [6]

Table 2: Biological Activity of Scyphostatin
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Target Enzyme IC₅₀ Value Notes Source

Neutral

Sphingomyelinase (N-

SMase)

1.0 µM
Potent and specific

inhibition.
[1][2][3][5]

Acidic

Sphingomyelinase (A-

SMase)

49.3 µM

Approximately 50-fold

less potent compared

to N-SMase.

[1][3][5]

Stereochemistry
The precise three-dimensional arrangement of atoms in Scyphostatin is critical for its

biological function. The molecule contains several chiral centers, and their absolute

configurations have been determined through a combination of chemical degradation,

spectroscopic analysis, and asymmetric total synthesis.[4][9][10]

The absolute configuration of the side chain has been established as 8'R, 10'S, 14'R.[10][11]

The stereochemistry of the hydrophilic head has also been elucidated, completing the full

stereochemical structure of the natural product.[5]

The stereochemical complexity has made Scyphostatin a challenging target for total

synthesis, with several research groups developing unique strategies to control the

stereocenters.[1][4][7][9]

Experimental Protocols
The elucidation of Scyphostatin's structure and its synthesis have involved intricate

experimental procedures. Below are summaries of key methodologies.

Determination of Absolute Configuration of the Side
Chain
The absolute stereochemistry of the side chain was determined by Saito et al. through

chemical degradation of the natural product into smaller, identifiable fragments.[10][11]

Methodology:
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Ozonolysis: Scyphostatin (1) was subjected to ozonolysis followed by an oxidative workup.

This cleaved the double bonds in the side chain, yielding a diol (3) corresponding to the C7'

to C12' fragment.

Derivatization and Analysis of the C7'-C12' Fragment:

The diol (3) was treated with benzoyl chloride and triethylamine, followed by Dess-Martin

periodinane to yield a keto ester (4).[10]

An authentic, optically active sample of the keto ester (8) was synthesized from a chiral

starting material of known configuration.

The spectral data (¹H and ¹³C NMR, IR) and the specific rotation [α]D of the degradation

product (4) were identical to the authentic sample (8), confirming the absolute

configuration as 8'R, 10'S.[10][11]

Isolation and Analysis of the C13'-C16' Fragment:

To determine the stereochemistry at C14', the C13'-C16' fragment was isolated as its p-

bromophenacyl ester derivative (9).[10]

An authentic sample was prepared from commercially available (S)-(+)-2-methylbutyric

acid.

Comparison of the physical and spectroscopic data of the degradation product with the

authentic sample revealed an identical magnitude but opposite sign of optical rotation.

This established the absolute configuration at C14' as R.[10][11]

The following diagram illustrates the logical workflow for determining the side chain

stereochemistry.
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C7'-C12' Fragment Analysis

C13'-C16' Fragment Analysis

Scyphostatin (1)

Ozonolysis & Oxidative Workup Degradation & Derivatization

Diol Fragment (3)

Keto Ester (4)

Derivatization

Compare [α]D & NMR
with Authentic Sample (8'R, 10'S)

Conclusion: 8'R, 10'S

Final Absolute Configuration:
8'R, 10'S, 14'R

p-Bromophenacyl Ester (9)

Compare [α]D & NMR
with Authentic Sample (from S-acid)

Conclusion: 14'R
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Hydrophilic Head Synthesis

Hydrophobic Tail Synthesis

D-Arabinose

Stereoselective
Aldol Coupling

Ring-Closing
Metathesis (RCM)

Cyclohexene
Segment (2)

Amide Coupling

Methyl 3-hydroxy-
2-methylpropionate

Negishi Coupling

Fatty Acid
Segment (3)

Stereospecific Epoxidation

(+)-Scyphostatin

Cell Membrane

Sphingomyelin N-SMase Ceramide
(Second Messenger)

 Hydrolysis 

Scyphostatin

 Inhibition 
Downstream Signaling

(e.g., Apoptosis, Inflammation)
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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